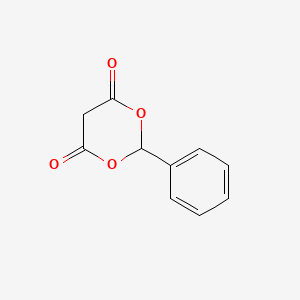

2-Phenyl-1,3-dioxane-4,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5,10H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDGWTZFJKFKMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(OC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359038 | |

| Record name | 2-phenyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3709-16-8 | |

| Record name | 2-phenyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Phenyl 1,3 Dioxane 4,6 Dione

Acidity and Enolization Properties (e.g., CH-acidity)

The most notable characteristic of 1,3-dioxane-4,6-dione (B14002328) derivatives is the high acidity of the protons at the C5 position. The parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (commonly known as Meldrum's acid), has a pKa of approximately 4.97 in water, making it unusually acidic for a carbon acid, comparable to carboxylic acids. wikipedia.org This enhanced acidity is a hallmark of this heterocyclic system and applies to its derivatives, including the 2-phenyl analog.

The high acidity, often referred to as CH-acidity, stems from the significant stabilization of the resulting conjugate base, the enolate. wikipedia.org Upon deprotonation of the C5 carbon, the negative charge is effectively delocalized across the dicarbonyl system. wikipedia.org Theoretical studies have further elucidated the origin of this acidity, attributing it to a combination of factors. The rigid boat-like conformation of the ring forces the C-H bonds at C5 into a geometry that promotes strong destabilization, facilitating proton removal. wikipedia.orgacs.org Furthermore, computational studies suggest that preferential stabilization of the enolate anion through anomeric stereoelectronic interactions contributes significantly to the compound's low pKa. acs.orgacs.org C-alkyl and C-arylmethyl derivatives of Meldrum's acid are also noted for their unusually high acidity, making them valuable building blocks in synthesis. nih.gov

Unlike other 1,3-dicarbonyl compounds such as dimedone, which exist in solution with a significant proportion of the enol tautomer, Meldrum's acid and its derivatives exist almost exclusively in the diketo form. wikipedia.org This preference for the diketo tautomer is a key feature of the 1,3-dioxane-4,6-dione ring system.

Table 1: Acidity Data for Meldrum's Acid

| Compound | pKa (in water) | Tautomeric Form |

|---|

Fundamental Reaction Pathways

The reactivity of 2-phenyl-1,3-dioxane-4,6-dione is dominated by pathways that exploit its acidity, the electrophilicity of its carbonyl carbons, and its thermal instability.

The 1,3-dioxane-4,6-dione ring system can undergo reduction under specific conditions. A significant reaction pathway is the selective reduction using samarium(II) iodide (SmI₂) in the presence of water. Studies on various 5-substituted Meldrum's acid derivatives have shown that this method effectively reduces one of the carbonyl groups and cleaves the ring to produce β-hydroxy acids. rsc.org While the specific reduction of 2-phenyl-1,3-dioxane-4,6-dione is not detailed, the reaction on analogs such as 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione (B98766) demonstrates the susceptibility of the ring to this type of reductive cleavage. rsc.org

In the context of oxidation, the enolate of Meldrum's acid derivatives can participate in reactions initiated by an oxidative step. For instance, the electrochemical oxidation of catechols in the presence of "phenyl-Meldrum's acid" has been reported. sigmaaldrich.com In such processes, the catechol is first oxidized to an ortho-quinone, which then acts as a Michael acceptor for the nucleophilic enolate of the Meldrum's acid derivative. This leads to the formation of a new carbon-carbon bond and ultimately results in the synthesis of benzofuran (B130515) derivatives. academie-sciences.fr

The carbonyl carbons (C4 and C6) of the 1,3-dioxane-4,6-dione ring are electrophilic centers and are susceptible to nucleophilic attack. rcsi.science These reactions, which fall under the category of nucleophilic acyl substitution, typically lead to the opening of the heterocyclic ring. The reaction of Meldrum's acid derivatives with various nucleophiles such as alcohols, amines, or thiols can produce β-keto esters, amides, and thioesters, respectively. chemicalbook.com This reactivity allows the Meldrum's acid framework to serve as a synthetic equivalent for malonic acid monoesters.

The high acidity of the C5 proton makes the corresponding enolate a potent and readily formed nucleophile. This enolate reacts efficiently with a wide range of electrophiles in SN2-type reactions, constituting one of the most important reaction pathways for this class of compounds. openstax.orgblogspot.com

This reactivity allows for the straightforward introduction of substituents at the C5 position. Key examples of this pathway include:

Alkylation: The enolate, typically formed by treatment with a suitable base, undergoes alkylation upon reaction with alkyl halides. openstax.orgnih.gov This reaction is a fundamental method for forming new carbon-carbon bonds at the α-position to the carbonyl groups. libretexts.org182.160.97

Acylation: Reaction of the enolate with acylating agents, such as acid chlorides, provides 5-acyl derivatives. These acylated products are versatile intermediates in their own right. blogspot.com

The ability to introduce a wide variety of functional groups at the C5 position makes 2-phenyl-1,3-dioxane-4,6-dione and related compounds powerful scaffolds for the synthesis of more complex molecular architectures. wikipedia.org

Thermal Decomposition and Fragmentation Reactions

Derivatives of Meldrum's acid are known for their thermal instability, a property that has been harnessed for synthetic utility. blogspot.com Upon heating, these compounds undergo a characteristic fragmentation reaction.

The pyrolysis of 1,3-dioxane-4,6-dione derivatives is a well-established method for the generation of highly reactive ketene (B1206846) intermediates. chemicalbook.comresearchgate.netresearchgate.net The thermal decomposition proceeds via a retro-Diels-Alder reaction or a related pericyclic process, leading to the elimination of a ketone or aldehyde derived from the C2 position, along with a molecule of carbon dioxide. chemicalbook.comblogspot.com

For 2-phenyl-1,3-dioxane-4,6-dione, thermolysis is expected to eliminate benzaldehyde (B42025) and carbon dioxide, yielding a substituted ketene. This process is analogous to the decomposition of the parent Meldrum's acid, which eliminates acetone (B3395972) and CO₂. wikipedia.org A very closely related compound, a 2-methyl-2-phenyl-1,3-dioxane-4,6-dione (B14618680) derivative, has been shown to undergo thermolysis at a relatively mild temperature of 50 °C to generate a ketene, which can be trapped in situ by alcohols to form β-keto esters. acs.orgresearchgate.net This demonstrates that the 1,3-dioxane-4,6-dione core can be engineered to decompose under controlled conditions, providing a versatile route to ketenes for use in subsequent chemical transformations. researchgate.net

Table 2: Common Compound Names

| Compound Name | Systematic Name |

|---|---|

| Meldrum's acid | 2,2-Dimethyl-1,3-dioxane-4,6-dione |

| Dimedone | 5,5-Dimethylcyclohexane-1,3-dione |

| Benzaldehyde | Benzenecarbaldehyde |

Retro-Diels-Alder Type Processes

The thermal decomposition of 1,3-dioxane-4,6-dione derivatives is a well-documented process that bears resemblance to a retro-Diels-Alder reaction in its mechanism, involving a concerted cycloelimination. When subjected to high temperatures, typically through pyrolysis, these compounds undergo fragmentation to yield highly reactive ketene intermediates. chemicalbook.com This thermal process involves the elimination of a stable molecule, analogous to the dienophile in a classic retro-Diels-Alder reaction. clockss.orgnih.gov

For 2-phenyl-1,3-dioxane-4,6-dione, this decomposition would proceed via the loss of benzaldehyde and carbon dioxide, leading to the formation of ketene. However, the more studied pathway for Meldrum's acid and its 5-substituted derivatives involves the loss of acetone and carbon dioxide to generate the corresponding substituted ketene. chemicalbook.comwikipedia.org This transformation is a cornerstone of their synthetic utility, as the generated ketenes can be trapped in situ by various nucleophiles or undergo intramolecular cyclizations. researchgate.net For instance, attempts to isomerize a C,O-dialkylation product of Meldrum's acid resulted in a transformation via a retro-Diels-Alder elimination of acetone, followed by hydrolysis and decarboxylation of the resulting ketene intermediate. nih.gov

The general mechanism for the pyrolysis of a 5,5-disubstituted 2,2-dimethyl-1,3-dioxane-4,6-dione is outlined below:

| Reactant | Conditions | Key Intermediates | Products |

| 5,5-Disubstituted Meldrum's Acid | Pyrolysis (High Temp.) | Disubstituted Ketene | Cyclized or Trapped Products |

This reactivity highlights the value of the 1,3-dioxane-4,6-dione core as a synthetic precursor for generating transient, high-energy species under controlled thermal conditions.

Cycloaddition and Annulation Reactions

The derivatives of 2-phenyl-1,3-dioxane-4,6-dione, particularly those featuring an alkylidene or arylidene substituent at the C-5 position, are potent electrophiles and dienophiles, making them valuable substrates in cycloaddition and annulation reactions. chemicalbook.comacs.org

Diels-Alder Reactions: 5-Alkylidene-1,3-dioxane-4,6-diones are strong Michael acceptors and readily participate as dienophiles in [4+2] Diels-Alder cycloadditions. chemicalbook.com The high electrophilicity of the exocyclic double bond, enhanced by the two carbonyl groups, facilitates reactions with a wide range of dienes to form substituted cyclohexene (B86901) derivatives with a high degree of diastereoselectivity. chemicalbook.com This reactivity is a general feature of the Meldrum's acid family and provides a reliable method for constructing six-membered rings. acs.org

Annulation Reactions: Annulation, the formation of a new ring onto a pre-existing one, is another important reaction class for these compounds. For example, Rh(III)-catalyzed double annulation reactions have been developed using 2-diazo-1,3-diketones and 3-phenyl-1,2,4-oxadiazoles, leading to the synthesis of complex pyran-fused isoquinolines. researchgate.net While this example does not use 2-phenyl-1,3-dioxane-4,6-dione directly, it illustrates the utility of related dicarbonyl compounds in sophisticated, transition-metal-catalyzed ring-forming cascades.

A summary of representative reaction types is provided below:

| Reaction Type | Role of Dioxane-dione Derivative | Typical Partner Reagent | Product Type |

| Diels-Alder | Dienophile (as 5-Alkylidene) | Conjugated Diene | Substituted Cyclohexenes |

| Annulation | Ring-forming Component | Diazoketones, Oxadiazoles | Fused Heterocycles |

Rearrangement and Tautomerization Phenomena

Tautomerism is a key chemical phenomenon involving the migration of a proton, leading to constitutional isomers that are in equilibrium. For 2-phenyl-1,3-dioxane-4,6-dione and its derivatives, both keto-enol and azo/enol-hydrazone tautomerism are of significant interest.

Keto-enol Tautomerism: As a 1,3-dicarbonyl compound, 2-phenyl-1,3-dioxane-4,6-dione can theoretically exist in equilibrium between its diketo and enol forms. orgsyn.org Generally, the enol form of 1,3-dicarbonyls is stabilized by intramolecular hydrogen bonding and conjugation. researchgate.netresearchgate.net However, Meldrum's acid and its derivatives are an exception; they exist almost exclusively in the diketo form. wikipedia.org This is attributed to the rigid boat conformation of the six-membered ring, which would introduce significant ring strain in the planar enol tautomer. The high acidity (pKa ≈ 4.97 for Meldrum's acid) is therefore not due to enol stabilization but to the effective delocalization of the negative charge in the corresponding enolate anion across the O=C-C-C=O system. wikipedia.org

| Tautomeric Form | Predominance | Reason |

| Diketo | Overwhelmingly favored | Avoidance of ring strain associated with a planar enol form |

| Enol | Not significantly observed | High ring strain in the required planar structure |

Azo/enol-hydrazone Tautomerism: When 2-phenyl-1,3-dioxane-4,6-dione is derivatized to contain an azo linkage, typically at the C-5 position, the potential for azo-hydrazone tautomerism arises. This equilibrium is common in azo dyes. chemicalbook.comrsc.org Research on phenylhydrazone derivatives of the parent Meldrum's acid has shown that these compounds exist in the more stable hydrazone form. This stability is conferred by an extensive system of conjugation and the formation of a strong intramolecular hydrogen bond between the hydrazone N-H proton and a carbonyl oxygen. The equilibrium is influenced by factors such as the substituents on the phenyl ring and the polarity of the solvent.

Intermolecular Reactivity with Diverse Reagents

The electrophilic nature of the carbonyl carbons and the acidity of the C-5 protons make 2-phenyl-1,3-dioxane-4,6-dione and its derivatives reactive towards a wide variety of intermolecular reagents.

Reaction with Amines and Hydrazine (B178648): The compound readily reacts with nitrogen-based nucleophiles. The reaction of 5-[hydroxy(amino)methylene] derivatives of Meldrum's acid with secondary amines leads to acylation products. Similarly, reactions with hydrazine and its derivatives are used to synthesize heterocyclic structures like pyrazoles and pyrazolones. For example, the reaction of 2-amino-3-carbamoylchromone with hydrazines affords 3-aminochromeno[4,3-c]pyrazol-4-ones.

Reaction with Organostannanes: Derivatives of Meldrum's acid have been shown to participate in conjugate alkenylation reactions with functionalized organostannanes. acs.org This reaction typically involves a 5-alkylidene Meldrum's acid derivative, where the organostannane reagent adds to the β-position of the α,β-unsaturated system, demonstrating the utility of these compounds in forming carbon-carbon bonds with organometallic reagents. acs.org

Reaction with Alkynes: The reaction with alkynes has also been explored, particularly in the context of conjugate additions. A rhodium(I)-catalyzed addition of trimethylsilylacetylene (B32187) (TMS-acetylene) to 5-alkylidene Meldrum's acid derivatives has been developed. acs.org This method allows for the formation of tertiary propargylic stereocenters in high enantiomeric excess under very mild conditions, showcasing a sophisticated application of the compound's reactivity. acs.org

A summary of these intermolecular reactions is presented below.

| Reagent Class | Reaction Type | Product Type |

| Amines | Nucleophilic Acyl Substitution / Condensation | Amides, Enamines |

| Hydrazine | Condensation / Cyclization | Pyrazole derivatives |

| Organostannanes | Conjugate Alkenylation | β-Alkenylated dicarbonyls |

| Alkynes | Conjugate Addition (Catalytic) | Propargyl-substituted compounds |

Applications of 2 Phenyl 1,3 Dioxane 4,6 Dione in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Architectures

2-Phenyl-1,3-dioxane-4,6-dione serves as a key precursor in the synthesis of various heterocyclic systems. Its reactivity allows for the construction of fused, spirocyclic, and polycyclic frameworks, as well as a range of nitrogen and oxygen-containing heterocyles. researchgate.net

Synthesis of Dioxane-Fused Systems

The inherent reactivity of the 1,3-dioxane-4,6-dione (B14002328) core facilitates its fusion to other ring systems. While specific examples focusing solely on the 2-phenyl derivative are not extensively detailed in the provided results, the general class of Meldrum's acid derivatives is well-known for participating in reactions that lead to fused heterocyclic systems. researchgate.net For instance, derivatives of Meldrum's acid are utilized in condensation reactions followed by thermal cyclization to generate complex structures like 1,10-phenanthroline (B135089) derivatives. researchgate.net

Construction of Spirocyclic and Polycyclic Frameworks

The development of efficient methods for constructing spiro-fused and polycyclic frameworks is a significant area of organic synthesis, and 2-phenyl-1,3-dioxane-4,6-dione and its parent compound, Meldrum's acid, play a crucial role. rsc.orgchemicalbook.com These complex structures are found in numerous natural products and pharmaceutically important molecules. rsc.org

Organocatalytic cascade reactions are a powerful tool for building such intricate architectures. For example, multi-component reactions involving derivatives of Meldrum's acid can lead to the formation of highly functionalized polycyclic spiro-fused compounds. rsc.org While the provided search results highlight the use of other Meldrum's acid derivatives in these complex reactions, the underlying principles are applicable to 2-phenyl-1,3-dioxane-4,6-dione. The synthesis of spirocycles often involves the creation of a spiro quaternary center and multiple contiguous stereocenters in a single, efficient step. rsc.org

Precursors for Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrazolines, Indoles, Quinoline (B57606) derivatives, Thiadiazoles)

2-Phenyl-1,3-dioxane-4,6-dione and its derivatives are valuable starting materials for the synthesis of a variety of nitrogen-containing heterocycles. researchgate.netnih.gov

Quinoline derivatives: Arylidene derivatives of 2-phenyl-1,3-dioxane-4,6-dione can be utilized in the synthesis of quinoline structures. researchgate.net

Indoles: While direct synthesis of indoles from 2-phenyl-1,3-dioxane-4,6-dione is not explicitly detailed, the broader family of Meldrum's acid derivatives is used in the synthesis of 2-substituted indoles. sigmaaldrich.com

Other Nitrogen Heterocycles: The reactivity of the dione (B5365651) allows for its incorporation into various heterocyclic systems. For example, o-phenylenediamines react with Meldrum's acid derivatives to form precursors for benzimidazoles, benzotriazoles, and quinoxalines. researchgate.net

Table 1: Examples of Nitrogen-Containing Heterocycles from Meldrum's Acid Derivatives

| Heterocycle Family | Precursor Type | Reference |

| Quinoline Derivatives | Arylidene derivatives of 2-phenyl-1,3-dioxane-4,6-dione | researchgate.net |

| 2-Substituted Indoles | Meldrum's acid derivatives | sigmaaldrich.com |

| Benzimidazoles | o-Phenylenediamines and Meldrum's acid derivatives | researchgate.net |

| Benzotriazoles | o-Phenylenediamines and Meldrum's acid derivatives | researchgate.net |

| Quinoxalines | o-Phenylenediamines and Meldrum's acid derivatives | researchgate.net |

Precursors for Oxygen-Containing Heterocycles (e.g., Lactones, Spiro-tetrahydrofuranes, Coumarin derivatives, Tetrahydrofluorenones)

The versatility of 2-phenyl-1,3-dioxane-4,6-dione extends to the synthesis of oxygen-containing heterocycles.

Coumarin derivatives: Arylidene derivatives of Meldrum's acid are key intermediates in the synthesis of coumarin-3-carboxylic acids. niscpr.res.in These reactions often proceed through a Knoevenagel condensation. niscpr.res.in

Tetrahydrofluorenones: Domino reactions involving the conjugate addition and Diels-Alder cycloadditions of alkylidene Meldrum's acids can lead to the formation of tetrahydrofluorenones. acs.org

Lactones: The parent compound, Meldrum's acid, is used in the synthesis of macrocyclic β-keto lactones. sigmaaldrich.com

Formation of Carbon-Carbon Bonds in Complex Molecules

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and 2-phenyl-1,3-dioxane-4,6-dione provides a powerful platform for achieving this transformation. acs.org

Michael and Conjugate Addition Methodologies

The Michael addition, a type of conjugate addition, is a widely used method for forming C-C bonds. masterorganicchemistry.com It involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.com Derivatives of 2-phenyl-1,3-dioxane-4,6-dione, particularly its arylidene derivatives, are excellent Michael acceptors. niscpr.res.in

The high electrophilicity of these derivatives makes them highly reactive towards a variety of nucleophiles. acs.org This reactivity has been harnessed in numerous synthetic strategies. For instance, the conjugate addition of nucleophiles to alkylidene Meldrum's acids is a key step in the synthesis of complex molecules. acs.org These reactions can be highly enantioselective, allowing for the formation of all-carbon quaternary stereocenters. acs.org

The general mechanism of a Michael addition involves three key steps:

Deprotonation to form a nucleophilic enolate. masterorganicchemistry.com

Conjugate addition of the enolate to the α,β-unsaturated system. masterorganicchemistry.com

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

Table 2: Key Features of Michael Addition with 2-Phenyl-1,3-dioxane-4,6-dione Derivatives

| Feature | Description | Reference |

| Role of the Dioxane Derivative | Acts as a Michael acceptor, particularly its arylidene derivatives. | niscpr.res.in |

| Reactivity | High electrophilicity leads to efficient reactions with various nucleophiles. | acs.org |

| Stereoselectivity | Can be used in asymmetric reactions to form chiral centers with high enantioselectivity. | acs.org |

| Synthetic Utility | Enables the formation of complex structures through domino reactions initiated by conjugate addition. | acs.org |

Electrophilic Aromatic Substitution (e.g., Friedel-Crafts-type) Reactions

Derivatives of 2-phenyl-1,3-dioxane-4,6-dione, specifically its alkylidene derivatives, have proven to be exceptional electrophiles in Friedel-Crafts-type reactions. These reactions, often catalyzed by Lewis acids, enable the formation of carbon-carbon bonds with aromatic systems. For instance, the intramolecular Friedel-Crafts acylation of Meldrum's acid derivatives can be achieved under mild Lewis acidic conditions to produce various benzocyclic ketones. acs.orgresearchgate.net This methodology has been extended to domino reactions, combining a Friedel-Crafts acylation with an α-tert-alkylation. acs.orgresearchgate.net

Furthermore, the benzylidene group in compounds like 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (B74899) allows for electrophilic aromatic substitution reactions. smolecule.com The high electrophilicity of these derivatives facilitates reactions with electron-rich aromatic compounds. In some cases, these reactions can proceed under catalyst-free conditions. For example, a one-pot, three-component reaction involving pyrrole (B145914), aryl glyoxal (B1671930) derivatives, and Meldrum's acid in water at room temperature yields 2,2-dimethyl-5-(2-oxo-2-aryl-1-(1H-pyrrol-2-yl)ethyl)-1,3-dioxane-4,6-dione derivatives. orgchemres.org A plausible mechanism for this transformation involves an initial electrophilic aromatic substitution of pyrrole with the aryl glyoxal. orgchemres.org

The stereoselective Friedel-Crafts alkylation of indole (B1671886) with 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones has also been demonstrated, leading to chiral products. mostwiedzy.pltandfonline.com This highlights the utility of these reagents in asymmetric synthesis.

Formation of All-Carbon Quaternary Stereocenters

A significant challenge in organic synthesis is the construction of all-carbon quaternary stereocenters with high enantioselectivity. Derivatives of 2-phenyl-1,3-dioxane-4,6-dione, particularly alkylidene Meldrum's acids, have emerged as powerful substrates for this purpose. The asymmetric conjugate addition of nucleophiles to these acceptors allows for the creation of these sterically demanding centers.

Dialkylzinc reagents are commonly employed as nucleophiles in copper-catalyzed enantioselective conjugate additions to alkylidene Meldrum's acids. acs.orgresearchgate.netresearchgate.net This method offers high enantiopurity and tolerates a variety of functional groups. acs.orgresearchgate.netresearchgate.net The resulting products, which contain a Meldrum's acid moiety, can undergo a range of subsequent transformations, further enhancing their synthetic utility. acs.orgresearchgate.netresearchgate.net

The scope of this methodology is broad, accommodating different alkylidene Meldrum's acid derivatives. researchgate.net The products can be converted into various valuable compounds, including succinimides, succinate (B1194679) esters, succinic acids, γ-butyrolactones, and β-amino acid derivatives. researchgate.net The development of chiral ligands, such as those based on monophosphorus compounds, has been crucial for achieving high stereoselectivity in these copper-catalyzed reactions.

The following table summarizes examples of the formation of all-carbon quaternary stereocenters using this approach:

| Alkylidene Meldrum's Acid Derivative | Nucleophile | Catalyst System | Product Type | Enantiomeric Excess (ee) |

| 5-(1-Phenylethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Dialkylzinc | Copper(II) triflate / Chiral phosphine (B1218219) ligand | (R)-5-(2-Phenylbutan-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | High |

| 5-(1-(4-Chlorophenyl)ethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Diethylzinc | Copper(II) trifluoromethanesulfonate (B1224126) / (S)-2,2'-binaphthoyl-(R,R)-di(1-phenylethyl)aminoylphosphine | (R)-5-(2-(4-Chlorophenyl)butan-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 97-99% |

Alkenylation and Allylation Strategies

Derivatives of 2-phenyl-1,3-dioxane-4,6-dione are effective acceptors in conjugate alkenylation and allylation reactions. These reactions provide routes to introduce alkenyl and allyl groups, which are versatile functional handles in organic synthesis.

Conjugate alkenylation has been achieved using organostannanes as the alkenyl source. acs.orgresearchgate.net This approach allows for the introduction of functionalized alkenyl groups. Similarly, conjugate allylation can be performed under very mild conditions, expanding the scope of accessible products. acs.orgresearchgate.net

Palladium-catalyzed C-H alkenylation of 2-aryl-1,3-dicarbonyl compounds, including derivatives of 2-phenyl-1,3-dioxane-4,6-dione, represents another strategy for introducing alkenyl groups. nottingham.ac.uk

Synthetic Intermediates for Functionally Diverse Scaffolds

The reactivity of 2-phenyl-1,3-dioxane-4,6-dione and its derivatives makes them valuable intermediates for the synthesis of a wide array of functionally diverse molecular scaffolds. The Meldrum's acid moiety can be readily transformed into other functional groups, providing access to a variety of compound classes.

Malonyl Derivative Synthesis (e.g., Diesters, Monoester Amides, Malondiamides)

The ring-opening of 2-phenyl-1,3-dioxane-4,6-dione and its derivatives with various nucleophiles is a cornerstone of their synthetic utility, providing access to a range of malonyl derivatives.

Diesters: Refluxing 5-substituted 2,2-dimethyl-1,3-dioxane-4,6-diones with an alcohol, often in the presence of a catalyst like pyridine (B92270) and copper, directly yields the corresponding malonic acid diesters. clockss.org

Monoester Amides and Malondiamides: The reaction of acyl Meldrum's acids with amines can lead to the formation of monoester amides or malondiamides, depending on the reaction conditions and the stoichiometry of the amine used.

Preparation of Modified Amino Acid Analogs and Peptidomimetics

The structural motifs accessible from 2-phenyl-1,3-dioxane-4,6-dione are highly relevant to the synthesis of modified amino acids and peptidomimetics. These non-natural building blocks are crucial in medicinal chemistry for developing peptides with enhanced stability and biological activity.

The products from the enantioselective conjugate addition to alkylidene Meldrum's acids can be converted into β-amino acid derivatives. researchgate.net Furthermore, tetrahydroquinoline structures incorporating a Meldrum's acid moiety serve as starting materials for exotic amino acids used to modify the properties of peptides and proteins. arkat-usa.org The enol-Ugi reaction, which can utilize Meldrum's acid-derived enols, provides a pathway to triamides and other peptidomimetic scaffolds. sciforum.net

Aryl Propionic Acid Derivatives

2-Phenyl-1,3-dioxane-4,6-dione derivatives are useful precursors for the synthesis of aryl propionic acids, a class of compounds that includes important pharmaceuticals. For example, 5-arylmethyl-2,2-dimethyl-1,3-dioxane-4,6-diones can be readily converted to 3-arylpropanoic acids. chemicalbook.com

A process for producing disubstituted propionic acid derivatives, which are intermediates for α-arylpropionic acids like naproxen, involves the reaction of a naphthalene (B1677914) derivative with an alkylating agent, followed by transformations that can involve intermediates structurally related to 2-phenyl-1,3-dioxane-4,6-dione. google.com

Role in Polymer and Materials Chemistry Precursor Synthesis

The compound 2-phenyl-1,3-dioxane-4,6-dione, a derivative of the well-known Meldrum's acid, serves as a versatile precursor in the field of polymer and materials chemistry. Its utility stems from the high reactivity of the C5 methylene (B1212753) protons and the inherent functionality of the cyclic acyloin structure. This allows it to be a building block for creating functional monomers and for direct incorporation into polymer backbones, leading to materials with tailored properties. The presence of the phenyl group at the C2 position, in place of the more common dimethyl groups of Meldrum's acid, can influence the steric and electronic environment of the molecule, thereby affecting reaction kinetics and the properties of the final polymeric materials, such as enhanced thermal stability.

Direct Polycondensation Reactions

A significant application of 1,3-dioxane-4,6-dione structures in polymer synthesis is their direct polycondensation with other monomers. Research has demonstrated that Meldrum's acid (the 2,2-dimethyl analogue) can react directly with diisocyanates to form polyamides that contain the reactive Meldrum's acid moiety in the polymer chain. acs.org This reaction leverages the acidity of the C5 protons, which react with isocyanate groups to form amide linkages. acs.org

This polymerization method provides an effective route to creating reactive polyamides and polyurethanes. acs.org The incorporated 1,3-dioxane-4,6-dione units can undergo subsequent thermolysis to generate highly reactive ketene (B1206846) intermediates, enabling post-polymerization modification or self-crosslinking of the material. acs.org While this research primarily utilized Meldrum's acid, the fundamental reactivity of the C5 position is shared by 2-phenyl-1,3-dioxane-4,6-dione, suggesting its applicability in similar polycondensation schemes to produce novel functional polymers. The phenyl group is anticipated to enhance the thermal stability of the resulting polymers.

Table 1: Representative Polycondensation of Meldrum's Acid (MA) with Diisocyanates This table is based on research using Meldrum's acid, a structural analog of 2-phenyl-1,3-dioxane-4,6-dione, to illustrate the polycondensation potential.

| Polymer Name | Monomer 1 | Monomer 2 | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Poly(MA-MDI) | Meldrum's Acid (MA) | Methylene diphenyl diisocyanate (MDI) | DMF | 24 h | 94% | acs.org |

| Poly(MA-HDI) | Meldrum's Acid (MA) | Hexamethylene diisocyanate (HDI) | DMF | 24 h | 92% | acs.org |

Synthesis of Functional Monomers via Knoevenagel Condensation

2-Phenyl-1,3-dioxane-4,6-dione is a potent substrate for the Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group. uitm.edu.my This reaction is widely used to synthesize 5-alkylidene derivatives, which are valuable intermediates and monomers for polymer synthesis. uitm.edu.myscispace.com By reacting 2-phenyl-1,3-dioxane-4,6-dione with various aldehydes, a diverse range of functional monomers with a polymerizable olefinic bond can be produced. uitm.edu.myjustia.com

These resulting 5-arylidene-2-phenyl-1,3-dioxane-4,6-dione monomers can be used in several ways:

Addition Polymerization: The exocyclic carbon-carbon double bond can participate in various polymerization reactions.

Polymer Surface Functionalization: These derivatives can be grafted onto existing polymer surfaces to introduce new functionalities. For instance, derivatives of Meldrum's acid have been used to functionalize polycarbonate surfaces. nih.gov

Ring-Opening Reactions: The highly reactive nature of the 1,3-dioxane-4,6-dione ring in these adducts makes them susceptible to nucleophilic attack, which can be exploited in more complex polymerization schemes or for creating other types of monomers. uitm.edu.my

A patent describes the synthesis of various 5-arylidene derivatives of 2-phenyl-1,3-dioxane-4,6-dione through Knoevenagel condensation, highlighting the versatility of this approach. google.com

Table 2: Examples of Knoevenagel Condensation Products from 2-Phenyl-1,3-dioxane-4,6-dione This table showcases derivatives synthesized from 2-phenyl-1,3-dioxane-4,6-dione that can serve as polymer precursors.

| Product Name | Aldehyde Reactant | Melting Point (°C) | Reference |

|---|---|---|---|

| 5-(3,4-dimethoxyphenylmethylene)-2-phenyl-1,3-dioxane-4,6-dione | 3,4-dimethoxybenzaldehyde | 198-200 | google.com |

| 5-(2-thienylmethylene)-2-phenyl-1,3-dioxane-4,6-dione | Thiophene-2-carboxaldehyde | 165-166 | google.com |

Advanced Spectroscopic and Structural Characterization Techniques for 2 Phenyl 1,3 Dioxane 4,6 Dione Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-Phenyl-1,3-dioxane-4,6-dione systems. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Phenyl-1,3-dioxane-4,6-dione displays characteristic signals that correspond to the different types of protons in the molecule. For the parent compound, the phenyl group protons typically appear as a multiplet in the aromatic region (approximately δ 7.4-7.6 ppm). The methine proton at the 2-position of the dioxane ring gives a distinct singlet, while the protons of any substituents on the ring will have their own characteristic chemical shifts and coupling patterns. For instance, in 5-butyl-2-phenyl-1,3-dioxane-4,6-dione, the methine proton at the benzylic position (C2) appears as a singlet at 6.79 ppm, while the protons of the butyl group are observed at various upfield shifts. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. In 2-Phenyl-1,3-dioxane-4,6-dione, distinct signals are observed for the carbonyl carbons of the dione (B5365651) functionality (typically in the range of δ 160-170 ppm), the carbons of the phenyl ring (around δ 126-132 ppm), and the carbons of the dioxane ring itself. rsc.org For example, in 5-butyl-2-phenyl-1,3-dioxane-4,6-dione, the carbonyl carbons resonate at δ 165.8 ppm, and the phenyl carbons show signals at δ 131.9, 131.2, 129.0, and 126.7 ppm. rsc.org

Interactive Table of NMR Data for 2-Phenyl-1,3-dioxane-4,6-dione Derivatives:

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 5-Butyl-2-phenyl-1,3-dioxane-4,6-dione | CDCl₃ | 7.61-7.44 (m, 5H, Ar-H), 6.79 (s, 1H, C2-H), 3.68 (t, 1H), 2.10 (dd, 2H), 1.56 (p, 2H), 1.43 (sept, 2H), 0.96 (t, 3H) | 165.8, 131.9, 131.2, 129.0, 126.7, 96.7, 48.6, 29.1, 24.2, 22.8, 13.9 | rsc.org |

| 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione (B98766) | CDCl₃ | 1.77 (s, 3H), 1.89 (s, 3H) | 164.7, 130.5, 129.1, 128.8, 105.7, 52.7, 28.5, 27.4 | rsc.org |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 2-Phenyl-1,3-dioxane-4,6-dione and its derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. rsc.org

The fragmentation patterns observed in the mass spectrum offer valuable structural information. For 2-phenyl-1,3-dioxane, a related compound, the top peak in the GC-MS spectrum is observed at m/z 105, corresponding to the benzoyl cation, a characteristic fragment. nih.gov The second most intense peak appears at m/z 163. nih.gov For derivatives of 2-Phenyl-1,3-dioxane-4,6-dione, the fragmentation will be influenced by the nature and position of substituents. Analysis of these fragments helps to piece together the molecular structure. For instance, the high-resolution mass spectrum of 5-butyl-2-phenyl-1,3-dioxane-4,6-dione shows a molecular ion peak ([M]⁺) at m/z 248.1047, which is very close to the calculated value of 248.1049 for the formula C₁₄H₁₆O₄. rsc.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Phenyl-1,3-dioxane-4,6-dione and its derivatives is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione group. These typically appear in the region of 1700-1800 cm⁻¹. For example, in derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176), strong C=O stretching bands are observed around 1775 and 1740 cm⁻¹. orgchemres.org Other characteristic bands include C-O stretching vibrations of the dioxane ring and C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. For the dioxane ring system, Raman spectroscopy can provide information on the symmetric stretching modes.

Interactive Table of IR Data for 2,2-dimethyl-1,3-dioxane-4,6-dione Derivatives:

| Compound | Matrix | Key IR Absorptions (ῡ, cm⁻¹) | Reference |

| 2,2-Dimethyl-5-(2-(4-nitrophenyl)-2-oxo-1-(1H-pyrrol-2-yl)ethyl)-1,3-dioxane-4,6-dione | KBr | 3407 (N-H), 1775, 1740, 1686 (C=O) | orgchemres.org |

| 5-(2-(4-Bromophenyl)-2-oxo-1-(1H-pyrrol-2-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | KBr | 3417 (N-H), 1769, 1732, 1676 (C=O) | orgchemres.org |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation (e.g., Single Crystal X-ray Diffraction)

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and conformational details. Several derivatives of 1,3-dioxane-4,6-dione (B14002328) have been characterized by single crystal X-ray analysis. iucr.orgresearchgate.net For instance, the crystal structure of 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione was determined, revealing that the crystal packing is controlled by van der Waals forces and weak C-H···O interactions. iucr.org Such studies are crucial for understanding intermolecular interactions and solid-state properties. For new derivatives, single crystal X-ray diffraction is often used to unambiguously confirm the molecular structure. researchgate.netmdpi.com

Spectroscopic Probes for Tautomeric Equilibria

For certain derivatives of 1,3-dioxane-4,6-dione, particularly those with substituents that can participate in keto-enol tautomerism, spectroscopic techniques are vital for studying these equilibria. NMR spectroscopy is a primary tool for this purpose. mdpi.com The presence of both keto and enol forms can be detected by the appearance of distinct sets of signals in the ¹H and ¹³C NMR spectra. The relative integrals of these signals can be used to determine the equilibrium constant. mdpi.com For example, the ¹H NMR spectrum of the enol form of 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione shows a broad singlet for the enolic proton at approximately δ 15.0 ppm. orgsyn.org The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.

Theoretical and Computational Chemistry Studies of 2 Phenyl 1,3 Dioxane 4,6 Dione

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 1,3-dioxane-4,6-dione (B14002328) systems. DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), have been employed to optimize molecular geometries, calculate thermodynamic properties, and predict spectroscopic data. acs.orgnih.govsemanticscholar.org

Quantum chemical calculations have been instrumental in understanding the electronic structure and stability of 2-phenyl-1,3-dioxane-4,6-dione derivatives. Natural Bond Orbital (NBO) analysis is a common technique used to investigate charge distribution, hybridization, and intramolecular interactions that contribute to molecular stability. ijcce.ac.ir

Studies on related Meldrum's acid derivatives have utilized DFT to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netresearchgate.net The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net For instance, a calculated HOMO-LUMO gap of 3.88 eV has been reported for a derivative, indicating its relative stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. ijcce.ac.irresearchgate.net These analyses help in understanding the reactive behavior of the molecule. researchgate.net

Computational methods are pivotal in elucidating reaction mechanisms involving 2-phenyl-1,3-dioxane-4,6-dione. By modeling the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway.

For example, DFT calculations have been used to study the thermolysis of 5-arylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones, which are key intermediates in the synthesis of 4(1H)-quinolones. researchgate.net These studies help in understanding the energetics and feasibility of different reaction routes. The phenyl group's electron-withdrawing nature can influence the electrophilicity of the carbonyl carbons, a factor that can be quantified through computational models.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results for structural validation. Time-Dependent DFT (TD-DFT) is frequently used to predict electronic absorption spectra (UV-Vis). acs.orgnih.govijcce.ac.ir Calculations have shown that methods like PBEPBE/6-311G(d,p) can accurately simulate the UV-Vis spectra of Meldrum's acid derivatives. acs.orgnih.gov

Furthermore, DFT calculations at the B3LYP/6-311G(d,p) level have been successfully used to compute vibrational frequencies (IR and Raman spectra). acs.orgnih.govresearchgate.netresearchgate.net The calculated frequencies often show good agreement with experimental data, aiding in the assignment of vibrational modes. researchgate.netresearchgate.net Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are also performed to support experimental structural characterization. researchgate.netresearchgate.net

Table 1: Predicted Spectroscopic Data for Meldrum's Acid Derivatives

| Spectroscopic Technique | Computational Method | Predicted Parameters | Reference |

|---|---|---|---|

| UV-Vis | TD-DFT (PBEPBE/6-311G(d,p)) | Absorption bands around 265-268 nm and 342-352 nm | acs.orgnih.gov |

| IR/Raman | DFT (B3LYP/6-311G(d,p)) | Vibrational frequencies | acs.orgnih.govresearchgate.netresearchgate.net |

Molecular Modeling and Simulations

Molecular modeling and simulations provide insights into the dynamic behavior and interactions of 2-phenyl-1,3-dioxane-4,6-dione.

The conformational flexibility of the 1,3-dioxane (B1201747) ring and the orientation of the phenyl substituent are crucial for the molecule's properties and reactivity. The 1,3-dioxane-4,6-dione ring typically adopts a flattened boat or half-boat conformation. researchgate.netresearchgate.net

Computational modeling, including force field calculations and DFT, has been used to study the rotameric behavior of the phenyl group in 2-phenyl-1,3-dioxanes. researchgate.net These studies have shown that in ortho-substituted derivatives, the phenyl ring is displaced from the bisectional conformer, while in meta- and para-substituted analogs, the rotational barrier is lower. researchgate.net In some derivatives, the axial orientation of the aromatic group is preferred. researchgate.net The interplay of steric and electronic effects, such as non-bonded interactions and dipole-dipole interactions, governs the preferred conformation. researchgate.net

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to a biological target. Derivatives of 5-benzylidene-2-phenyl-1,3-dioxane-4,6-dione have been identified as inhibitors of SIRT1, a protein deacetylase implicated in cancer. acs.org Molecular docking studies have been crucial in elucidating the binding interactions of these inhibitors within the SIRT1 active site, showing that they are competitive with the acetyl-peptide substrate. acs.org

These simulations reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov For instance, the phenyl group can engage in π-π interactions with aromatic amino acids, enhancing binding affinity. Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions in the crystal packing of these compounds. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Phenyl-1,3-dioxane-4,6-dione |

| Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) |

| 5-Arylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones |

| 4(1H)-quinolones |

| 5-Benzylidene-2-phenyl-1,3-dioxane-4,6-dione |

Structure-Reactivity Relationship (SRR) Correlations

The reactivity of 2-phenyl-1,3-dioxane-4,6-dione and its derivatives is intrinsically linked to its unique molecular architecture. The core 1,3-dioxane-4,6-dione ring, a derivative of Meldrum's acid, possesses inherent structural features that dictate its chemical behavior. The presence of two carbonyl groups imparts significant acidity to the methylene (B1212753) C5 position, making it a prime site for various chemical transformations. smolecule.comwikipedia.org Theoretical and computational studies, alongside experimental findings, have elucidated the nuanced relationships between the compound's structure and its reactivity, particularly when modifications are introduced to the phenyl ring or the C5 position.

Electronic and Steric Effects of the Phenyl Group

The phenyl group at the C2 position plays a crucial role in modulating the reactivity of the entire molecule through a combination of electronic and steric effects. Electronically, the phenyl group's electron-withdrawing nature enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. Sterically, the bulk of the phenyl group creates a congested environment around the C2 position, which can influence the regioselectivity of reactions by hindering approaches to adjacent carbonyls.

Correlations in Substituted Derivatives

Structure-activity relationship (SAR) studies have been pivotal in optimizing the biological activity of derivatives based on the 2-phenyl-1,3-dioxane-4,6-dione scaffold. Research into novel inhibitors for enzymes like SIRT1, an NAD+-dependent deacetylase, has led to the synthesis and evaluation of a wide array of derivatives, revealing clear correlations between structural modifications and inhibitory potency. nih.gov

For instance, a series of 5-benzylidene-2-phenyl-1,3-dioxane-4,6-diones were identified as potent SIRT1 inhibitors. nih.gov The parent compound of this series, synthesized through the condensation of 2-phenyl-1,3-dioxane-4,6-dione with benzaldehyde (B42025), served as a starting point for extensive SAR studies. nih.gov The inhibitory activities of these derivatives, quantified by their IC50 values, highlight the sensitivity of the molecule's biological function to its chemical structure.

Systematic modifications to the benzylidene group at the C5 position have yielded significant insights into the structure-activity relationship. The position and nature of substituents on this aromatic ring dramatically influence the compound's inhibitory effect on SIRT1. nih.gov

For example, introducing a fluorine atom at the R¹ position (ortho-position) of the benzylidene ring resulted in a compound with an IC50 of 3.76 μM. nih.gov Replacing the fluorine with a bromine atom maintained similar activity. nih.gov Further exploration by introducing various substituents at the R² position (meta- and para-positions) led to the discovery of more potent inhibitors. The compound 12n , with a hydroxyl group at the R¹ position and a nitro group at the R² position, emerged as the most potent inhibitor in the series with an IC50 of 460 nM. nih.gov This compound also demonstrated high selectivity for SIRT1 over other sirtuin family members like SIRT2 and SIRT3. nih.gov

Molecular docking studies have provided a theoretical basis for these observations. They suggest that these inhibitor molecules bind competitively to the acetyl peptide binding site of SIRT1. nih.gov The interactions between the inhibitor and the enzyme, validated by site-directed mutagenesis, underscore the importance of specific structural features for effective binding and inhibition. nih.gov

The following tables summarize the inhibitory activities of various synthesized derivatives, illustrating the structure-reactivity correlations.

Table 1: Inhibitory Activities of 5-(substituted-benzylidene)-2-phenyl-1,3-dioxane-4,6-dione Derivatives (11a-j)

| Compound | R¹ | IC50 (μM) for SIRT1 |

| 11a | F | 3.76 |

| 11b | Br | 4.21 |

| 11c | Cl | 5.34 |

| 11d | I | 6.87 |

| 11e | CH₃ | 7.23 |

| 11f | OCH₃ | 8.91 |

| 11g | OH | 2.55 |

| 11h | NO₂ | 9.87 |

| 11i | CN | 6.45 |

| 11j | CF₃ | 8.12 |

Data sourced from a study on SIRT1 inhibitors. nih.gov

Table 2: Inhibitory Activities of 5-((substituted-phenyl)methylene)-2-phenyl-1,3-dioxane-4,6-dione Derivatives (12a-s)

| Compound | R¹ | R² | IC50 (μM) for SIRT1 |

| 12a | OH | 2-Cl | 3.21 |

| 12b | OH | 3-Cl | 2.89 |

| 12c | OH | 4-Cl | 2.15 |

| 12d | OH | 2-F | 3.54 |

| 12e | OH | 3-F | 3.11 |

| 12f | OH | 4-F | 2.43 |

| 12g | OH | 2-CH₃ | 4.12 |

| 12h | OH | 3-CH₃ | 3.87 |

| 12i | OH | 4-CH₃ | 1.56 |

| 12j | OH | 2-OCH₃ | 4.54 |

| 12k | OH | 3-OCH₃ | 4.22 |

| 12l | OH | 4-OCH₃ | 1.23 |

| 12m | OH | 3-NO₂ | 0.98 |

| 12n | OH | 4-NO₂ | 0.46 |

| 12o | OH | 2-CN | 3.98 |

| 12p | OH | 3-CN | 3.65 |

| 12q | OH | 4-CN | 1.87 |

| 12r | OH | 3-CF₃ | 3.43 |

| 12s | OH | 4-CF₃ | 2.98 |

Data sourced from a study on SIRT1 inhibitors. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) models are often developed to statistically correlate such experimental data with calculated molecular descriptors. researchgate.net These models are valuable tools for predicting the activity of new, unsynthesized compounds, thereby guiding further optimization efforts in drug discovery and materials science. researchgate.netresearchgate.net

Emerging Research Frontiers and Future Directions in 2 Phenyl 1,3 Dioxane 4,6 Dione Chemistry

Development of Novel Catalytic Systems for Efficiency and Selectivity

The future development of synthetic routes involving 2-Phenyl-1,3-dioxane-4,6-dione hinges on the discovery of novel catalytic systems that offer improved efficiency, greater selectivity, and milder reaction conditions. While classical base catalysis is common, researchers are exploring a broader catalytic landscape.

A key reaction of 2-Phenyl-1,3-dioxane-4,6-dione is its condensation with various substituted benzaldehydes to form 5-benzylidene derivatives, which are scaffolds for potent and selective SIRT1 inhibitors. nih.gov This transformation is typically achieved using a simple catalyst like sodium acetate (B1210297) in dimethyl sulfoxide (B87167) (DMSO). nih.gov However, the frontier lies in identifying more sophisticated catalysts that can expand the reaction's scope and improve its green credentials.

For the broader class of 1,3-dioxane-4,6-diones, advanced catalytic methods are already showing promise. These include:

Organocatalysis : The use of small organic molecules as catalysts is a rapidly growing field. For instance, L-ascorbic acid has been effectively used as an inexpensive and environmentally benign organocatalyst for four-component reactions involving 1,3-dioxane-4,6-dione (B14002328) to produce complex dispiro compounds. arkat-usa.org Applying such organocatalysts to reactions with 2-Phenyl-1,3-dioxane-4,6-dione is a promising future direction.

Metal Catalysis : Transition metal catalysts are renowned for their ability to facilitate unique and highly selective transformations. Research on Meldrum's acid (a related dioxanedione) has shown that Rhodium(I) complexes can catalyze highly regio- and enantioselective allylic alkylation reactions. rhhz.net Exploring similar metal-catalyzed cross-coupling and asymmetric reactions with 2-Phenyl-1,3-dioxane-4,6-dione could unlock novel molecular architectures.

Biocatalysis : Enzymes offer unparalleled selectivity under mild conditions. While not yet reported for 2-Phenyl-1,3-dioxane-4,6-dione specifically, the application of biocatalysis to this class of compounds represents a significant, albeit challenging, frontier.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Potential Application for 2-Phenyl-1,3-dioxane-4,6-dione | Reference |

|---|---|---|---|---|

| Base Catalysis | Sodium Acetate (NaOAc) | Knoevenagel Condensation | Synthesis of 5-benzylidene derivatives | nih.gov |

| Organocatalysis | L-Ascorbic Acid | Multicomponent Reaction | Facilitating complex, one-pot syntheses of heterocyclic systems | arkat-usa.org |

| Metal Catalysis | [Rh(cod)Cl]₂ / Chiral Ligand | Asymmetric Allylic Alkylation | Introduction of chiral centers for asymmetric synthesis | rhhz.net |

| Acid Catalysis | Boric Acid (H₃BO₃) | Condensation/Cyclization | Greener synthesis of the core dioxane-dione structure | heteroletters.org |

Exploration of Unconventional Reactivity Modes

Beyond its established role in Knoevenagel condensations, future research is set to explore more unconventional reactivity modes of 2-Phenyl-1,3-dioxane-4,6-dione. Its unique structure, combining a reactive methylene (B1212753) group flanked by two carbonyls within a cyclic framework, makes it a versatile synthon.

One major area of exploration is its use as a building block in multicomponent reactions (MCRs) . MCRs allow the synthesis of complex molecules in a single step from three or more starting materials, offering high efficiency and atom economy. The development of an L-ascorbic acid-catalyzed four-component reaction to create dispiro[tetrahydroquinoline-bis(1,3-dioxane-4,6-dione)] derivatives showcases the potential for this approach. arkat-usa.org Applying this strategy using 2-Phenyl-1,3-dioxane-4,6-dione could generate novel and structurally diverse molecular libraries.

Another emerging frontier is its application as a ketene (B1206846) precursor . Upon heating, 1,3-dioxane-4,6-diones can eliminate acetone (B3395972) (or in this case, benzaldehyde) and carbon dioxide to generate highly reactive ketene intermediates. This reactivity can be harnessed for cycloadditions and reactions with nucleophiles. For example, acyl-substituted Meldrum's acids are used as synthetic equivalents for diketenes to synthesize 5-substituted 2-phenylisoxazolin-3-ones. clockss.org Investigating the thermal or photochemical generation of a phenyl-substituted ketene from 2-Phenyl-1,3-dioxane-4,6-dione could open new avenues for synthesis.

Finally, its role in photocatalysis is largely unexplored. The reactivity of related Meldrum's acid derivatives in photocatalytic hydrodefluorination reactions suggests that 2-Phenyl-1,3-dioxane-4,6-dione could be a viable substrate or reagent in light-driven transformations, a rapidly expanding field in modern organic chemistry. google.com

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a significant leap forward from traditional batch processing. seqens.comltf-gmbh.com These technologies offer enhanced safety, precise control over reaction parameters, improved scalability, and greater efficiency. seqens.comnoelresearchgroup.com While specific examples involving 2-Phenyl-1,3-dioxane-4,6-dione are not yet prevalent in the literature, this is a clear future direction for research and production.

The synthesis of the 2-Phenyl-1,3-dioxane-4,6-dione ring itself, often involving acidic and dehydrating conditions, could be made safer and more consistent in a flow reactor. rsc.org Subsequent reactions, such as the Knoevenagel condensation to produce SIRT1 inhibitor precursors, could also be streamlined. nih.gov A continuous flow process would allow for the sequential addition of reagents, in-line purification, and real-time analysis, significantly accelerating the discovery and optimization of new derivatives. mdpi.com The ability to safely handle hazardous intermediates and operate at elevated temperatures and pressures can unlock reaction pathways that are inaccessible in batch reactors. seqens.com

| Parameter | Traditional Batch Processing | Future Flow Chemistry Approach |

|---|---|---|

| Safety | Higher risk with large volumes of reagents and exotherms. | Minimized reaction volume, enhanced heat transfer, improved safety. ltf-gmbh.com |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. noelresearchgroup.com |

| Scalability | Non-linear and challenging; requires re-optimization. | Linear scalability by running the system for longer durations. seqens.com |

| Efficiency | Can be limited by heat/mass transfer; often involves multiple workups. | Faster reactions due to superior transfer rates; potential for telescoped, multi-step synthesis without isolation. seqens.commdpi.com |

| Automation | Limited automation possibilities. | Fully automatable for high-throughput screening and library synthesis. noelresearchgroup.com |

Advanced Computational Design of New Reactions and Molecules

Computational chemistry is an increasingly indispensable tool in modern drug discovery and reaction development. For 2-Phenyl-1,3-dioxane-4,6-dione and its derivatives, computational methods are paving the way for the rational design of new molecules and a deeper understanding of their behavior.

A prime example is the use of molecular docking to elucidate the mechanism of SIRT1 inhibition by 5-benzylidene-2-phenyl-1,3-dioxane-4,6-dione derivatives. nih.gov These computational simulations model the interaction between the inhibitor and the enzyme's active site, providing insights that guide the design of more potent and selective analogs. This approach validates the structure-activity relationship (SAR) and helps prioritize synthetic targets, saving significant time and resources. nih.gov

Furthermore, Density Functional Theory (DFT) calculations are being used to investigate the reactivity and stability of related 1,3-dioxane-4,6-dione systems. researchgate.netrsc.org Such studies can predict the most likely reaction pathways, rationalize regioselectivity, and explain the influence of different substituents on the electronic properties of the molecule. researchgate.netacs.org For 2-Phenyl-1,3-dioxane-4,6-dione, future computational work could focus on:

Modeling transition states to predict the feasibility of novel, untested reactions.

Designing new catalysts that are electronically and sterically optimized for substrates containing the 2-phenyl-1,3-dioxane-4,6-dione core.

Screening virtual libraries of derivatives against biological targets to identify new lead compounds for drug discovery.

| Computational Method | Application | Key Insights Gained | Reference |

|---|---|---|---|

| Molecular Docking | Studying inhibitor-enzyme interactions. | Identified binding mode of SIRT1 inhibitors; explained structure-activity relationships. | nih.gov |

| Density Functional Theory (DFT) | Investigating reaction mechanisms and electronic properties. | Elucidated reaction regioselectivity; explained substituent effects on reactivity. | researchgate.net |

| QM/MM Simulations | Understanding acidity and solvent effects. | Explained the origin of the high acidity of Meldrum's acid. | acs.org |

| Virtual Screening | (Future Direction) Identifying new bioactive molecules. | Prioritization of synthetic targets for various therapeutic areas. |

Sustainable Chemical Transformations and Resource Efficiency

The principles of green chemistry are becoming central to the development of new synthetic methods, and the chemistry of 2-Phenyl-1,3-dioxane-4,6-dione is no exception. Future research will increasingly focus on improving the sustainability and resource efficiency of both its synthesis and its subsequent transformations.

One key area is the use of environmentally benign solvents and catalysts . Research on related compounds has demonstrated the successful use of gluconic acid aqueous solution, a recyclable and biodegradable medium, for the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives. researchgate.net Similarly, catalysts like boric acid heteroletters.org and L-ascorbic acid arkat-usa.org are attractive because they are cheap, abundant, and have low toxicity. Adopting these green systems for the synthesis and reactions of 2-Phenyl-1,3-dioxane-4,6-dione is a critical future goal.

Another frontier is improving atom economy . Multicomponent reactions, as discussed earlier, are inherently more atom-economical than traditional multi-step syntheses. arkat-usa.org Designing one-pot, tandem reactions that build molecular complexity from simple precursors without generating stoichiometric waste is a major focus. For example, a tandem Knoevenagel condensation/Michael addition sequence in a green solvent provides an efficient route to bis(1,3-dioxane-4,6-dione) derivatives. researchgate.net Applying this mindset to create new, efficient pathways from 2-Phenyl-1,3-dioxane-4,6-dione will be essential for its long-term, large-scale utility.

| Sustainable Strategy | Specific Example | Benefit | Reference |

|---|---|---|---|

| Use of Bio-based Solvents | Gluconic acid aqueous solution (GAAS) | Recyclable, biodegradable, non-toxic solvent/catalyst system. | researchgate.net |

| Benign Organocatalysis | L-Ascorbic acid | Inexpensive, non-toxic catalyst for multicomponent reactions. | arkat-usa.org |

| Efficient Solid Acid Catalysis | Boric acid | Reduces need for hazardous solvents and uses a reusable catalyst. | heteroletters.org |

| High Atom Economy Reactions | Four-component synthesis of dispiro compounds | Maximizes incorporation of starting materials into the final product, minimizing waste. | arkat-usa.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-phenyl-1,3-dioxane-4,6-dione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between aromatic aldehydes and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) under acid catalysis. For example, L-ascorbic acid has been employed as an eco-friendly catalyst in multi-component reactions, enabling the formation of structurally complex derivatives (e.g., dispiro[tetrahydroquinoline-bis(1,3-dioxane-4,6-dione)]) at mild temperatures (75–80°C) with yields >70% . Optimization involves adjusting stoichiometry, solvent polarity (e.g., 2-propanol with acetic acid), and reaction time (2–48 hours) to minimize side products like Michael adducts .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the structural characterization of 2-phenyl-1,3-dioxane-4,6-dione derivatives?

- Methodological Answer : SCXRD using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, crystallographic studies of analogous compounds (e.g., 5-(4-fluoro-benzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione) reveal mean C–C bond deviations of 0.002–0.004 Å, confirming the planarity of the dioxane ring and the spatial orientation of the phenyl substituent . Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors <0.06 ensure reliability .

Q. What safety protocols are critical when handling 2-phenyl-1,3-dioxane-4,6-dione in the laboratory?

- Methodological Answer : Use PPE (gloves, protective eyewear, lab coats) to avoid dermal contact or inhalation. Work in a fume hood for reactions generating volatile byproducts (e.g., acetone, acetic acid). Waste containing reactive dioxane derivatives must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the phenyl ring influence the reactivity of 2-phenyl-1,3-dioxane-4,6-dione in multi-component reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring enhance electrophilicity at the carbonyl group, accelerating Knoevenagel condensations. Steric hindrance from ortho-substituents, however, can reduce reaction rates. For instance, 5-(2-adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibits slower cyclization due to bulky adamantane groups, requiring prolonged reflux (48 hours) in acetone with K₂CO₃ . DFT calculations and Hammett plots can quantify these effects .

Q. What strategies mitigate data contradictions between NMR and X-ray crystallography in characterizing spirocyclic derivatives of 2-phenyl-1,3-dioxane-4,6-dione?

- Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., ring puckering) that are absent in the solid state. For example, variable-temperature NMR (VT-NMR) can detect conformational exchange broadening, while SCXRD confirms static geometries. Cross-validation with IR spectroscopy (C=O stretching at 1750–1850 cm⁻¹) and high-resolution mass spectrometry (HRMS) ensures consistency .

Q. How can 2-phenyl-1,3-dioxane-4,6-dione derivatives be functionalized for advanced materials applications, such as photoresists or biodegradable polymers?

- Methodological Answer : Incorporation of vinyl or adamantyl groups enables photoresist applications. For example, 5-(2-adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione acts as a photoacid generator precursor in lithography . In polymer science, chain extension of poly(lactic acid) (PLA) with dioxane-dione derivatives (e.g., 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione) enhances molecular weight (ĐM = 1.5–2.0) and melt viscosity via ketene-mediated radical coupling .

Q. What mechanistic insights explain the role of L-ascorbic acid in catalyzing multi-component reactions involving 2-phenyl-1,3-dioxane-4,6-dione?

- Methodological Answer : L-ascorbic acid acts as a bifunctional organocatalyst, protonating carbonyl groups to activate electrophiles (e.g., aldehydes) while stabilizing enolate intermediates via hydrogen bonding. This dual role facilitates sequential Knoevenagel-Michael-Diels-Alder reactions, as demonstrated in the synthesis of dispiro[tetrahydroquinoline-bis(1,3-dioxane-4,6-dione)] derivatives . Kinetic studies (e.g., rate profiling) confirm a stepwise mechanism over a concerted pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.